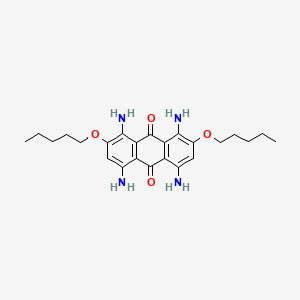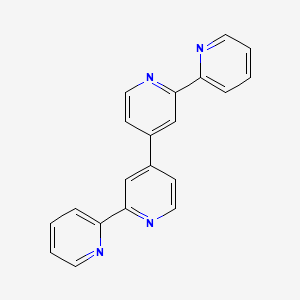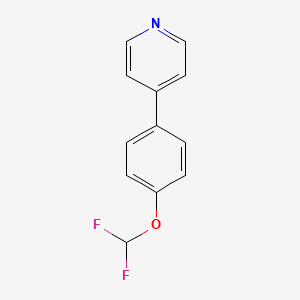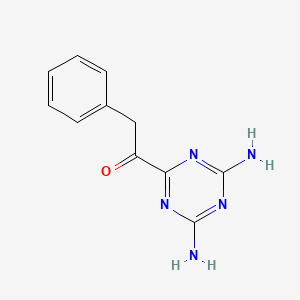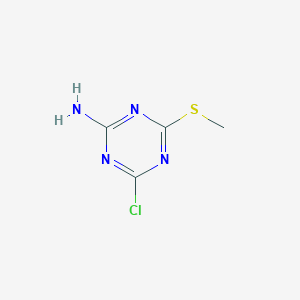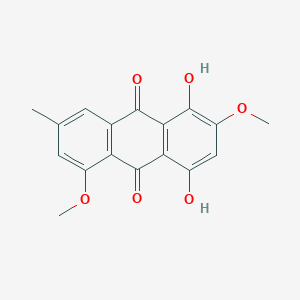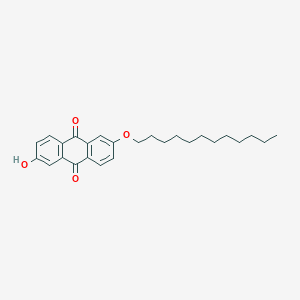
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione typically involves the alkylation of 6-hydroxyanthracene-9,10-dione with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of anthraquinone derivatives with additional carbonyl groups.
Reduction: Formation of anthracene derivatives with hydroxyl groups.
Substitution: Formation of various alkyl or aryl-substituted anthraquinone derivatives.
Scientific Research Applications
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The hydroxy and dodecyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the anthraquinone core can intercalate into DNA, potentially disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(Dodecyloxy)ethanol: Shares the dodecyloxy group but lacks the anthraquinone core.
6-Hydroxyanthracene-9,10-dione: Lacks the dodecyloxy group but shares the anthraquinone core.
Anthraquinone: The parent compound without any substituents.
Uniqueness
2-(Dodecyloxy)-6-hydroxyanthracene-9,10-dione is unique due to the presence of both the dodecyloxy and hydroxy groups, which impart distinct chemical properties and potential applications. The combination of these functional groups with the anthraquinone core enhances its solubility, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
157466-90-5 |
|---|---|
Molecular Formula |
C26H32O4 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-dodecoxy-6-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O4/c1-2-3-4-5-6-7-8-9-10-11-16-30-20-13-15-22-24(18-20)26(29)21-14-12-19(27)17-23(21)25(22)28/h12-15,17-18,27H,2-11,16H2,1H3 |
InChI Key |
ADBOXDQSYJSTCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


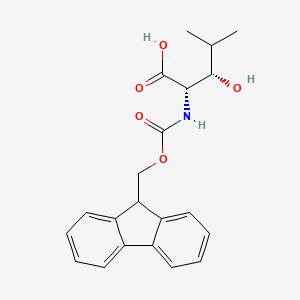
![2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
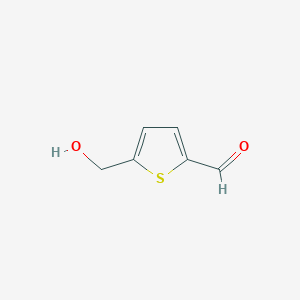

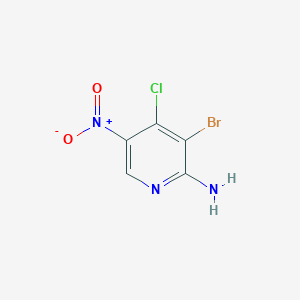
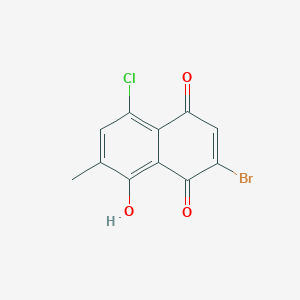
![[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate](/img/structure/B15251145.png)
